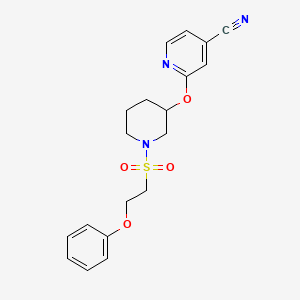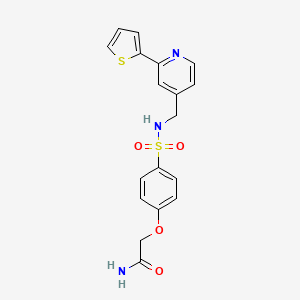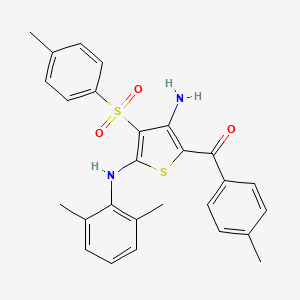![molecular formula C23H23N5O4 B2382983 N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 892306-96-6](/img/structure/B2382983.png)
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound would first be described in terms of its molecular formula, structure, and functional groups.
Synthesis Analysis
The synthesis of the compound would be studied. This could involve either its natural biosynthesis (if it’s a natural product) or the laboratory procedures used to synthesize it.Molecular Structure Analysis
Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to determine the compound’s structure.Chemical Reactions Analysis
The compound’s reactivity would be studied. This could involve looking at what happens when the compound is subjected to various chemical reactions.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties (like melting point, boiling point, solubility, etc.) would be determined.科学的研究の応用
Anticancer Activity
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide and its derivatives have been explored for their potential as anticancer agents. Al-Sanea et al. (2020) synthesized similar compounds and tested them against 60 cancer cell lines, finding one compound showing significant inhibition in eight cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
In another study by Chkirate et al. (2019), pyrazole-acetamide derivatives, including similar compounds, were synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting the potential application of such compounds in antioxidant research (Chkirate et al., 2019).
Imaging and Diagnostic Applications
Dollé et al. (2008) synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide, as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, are useful in in vivo imaging using positron emission tomography (PET), highlighting their application in diagnostic imaging (Dollé et al., 2008).
Antimicrobial and Chemotherapeutic Potential
Dangi et al. (2011) investigated compounds structurally similar to N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide for their antimicrobial activities. Their research suggests potential uses of these compounds as chemotherapeutic agents (Dangi et al., 2011).
Safety And Hazards
The compound’s safety profile would be evaluated. This could involve looking at its toxicity, potential for causing cancer, and environmental impact.
将来の方向性
Based on all of the above information, scientists might propose future directions for research. This could involve suggesting modifications to the compound to improve its properties, proposing further studies to better understand its mechanism of action, or even suggesting potential applications for the compound.
Please note that the availability of this information can vary widely depending on how much research has been done on the compound. For a newly synthesized or discovered compound, some or all of this information may not yet be available. In such cases, scientists would need to conduct the necessary experiments to gather this information.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-19-8-6-5-7-17(19)25-20(29)14-27-18-13-24-26(3)21(18)22(30)28(23(27)31)16-11-9-15(2)10-12-16/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVPNPQEMHRLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)
![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)
![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)
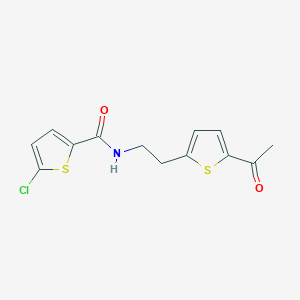
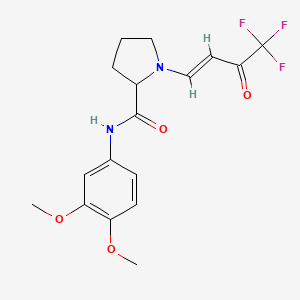
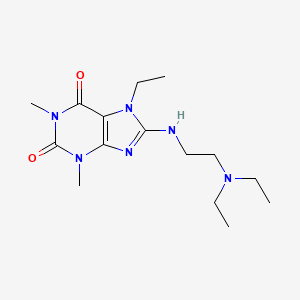
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
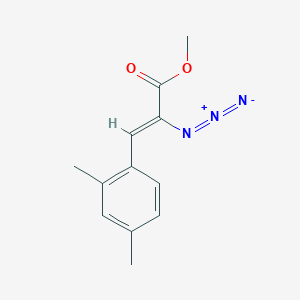
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
